The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry
The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Executive Summary: This document provides a comprehensive technical overview of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS No: 1798688-36-4), a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its physicochemical properties, plausible synthetic routes, and its strategic application as a core structural motif in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents.
The 1H-benzo[d][1][2][3]triazole (BTA) scaffold is a bicyclic heterocyclic system that has garnered immense attention in pharmaceutical research.[4][5] Its unique chemical architecture, consisting of a fused benzene and triazole ring, allows it to act as a versatile pharmacophore. BTA derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][6][7][8]
The stability of the benzotriazole ring system, combined with its ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) with biological targets, makes it a "privileged structure" in drug design.[5] The introduction of specific substituents onto this core allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile. The subject of this guide, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, represents a strategic derivatization of this core, incorporating two key functional groups to enhance its utility.
Physicochemical and Structural Characteristics
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a solid, crystalline compound at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1798688-36-4 | [1] |
| Molecular Formula | C₇H₄FN₃O₂ | Calculated |
| Molecular Weight | 181.13 g/mol | Calculated |
| Appearance | White to off-white solid | General observation |
| Canonical SMILES | C1=C(C=C2C(=C1F)N=NN2)C(=O)O | PubChem Analog |
| InChI Key | (Analog) KFJDQPJLANOOOB-UHFFFAOYSA-N | [9][10] |
The strategic placement of the fluorine atom and the carboxylic acid group significantly influences the molecule's properties. The electron-withdrawing nature of the fluorine atom at the 6-position modulates the acidity of the N-H proton and the overall electron density of the ring system. The carboxylic acid at the 4-position serves as a versatile chemical handle for subsequent derivatization, a critical feature for its application in combinatorial chemistry and library synthesis.
Synthesis Pathway and Mechanistic Considerations
The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine precursor. For 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, a logical synthetic approach commences from 5-fluoro-2-nitro-3-aminobenzoic acid.
Proposed Synthesis Workflow:
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Reduction of the Nitro Group: The starting material, 5-fluoro-2-nitro-3-aminobenzoic acid, undergoes selective reduction of the nitro group to an amine. This is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). This step is critical as it forms the required o-phenylenediamine moiety. The causality here is the preferential reduction of the nitro group under conditions that leave the carboxylic acid and the existing amine intact.
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Diazotization and Cyclization: The resultant 2,3-diamino-5-fluorobenzoic acid is then treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or dilute HCl) at low temperatures (0-5 °C). This in-situ formation of nitrous acid leads to the diazotization of one of the amino groups, which then immediately undergoes intramolecular cyclization by attacking the adjacent amino group to form the stable 1,2,3-triazole ring.
This self-validating protocol ensures high regioselectivity, as the intramolecular cyclization is sterically and electronically favored, leading to the desired 1H-tautomer as the major product.[5]
Applications in Drug Discovery and Development
The true value of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid lies in its role as a sophisticated building block for creating libraries of potential drug candidates.
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Scaffold for Bioactive Molecules: The core benzotriazole structure is associated with a wide range of biological activities.[11] Researchers can use this molecule as a starting point to synthesize derivatives targeting enzymes like protein kinases or to develop novel antimicrobial and antiviral agents.[7][8]
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Impact of Fluorine Substitution: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
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Carboxylic Acid as a Derivatization Handle: The carboxylic acid is arguably the most critical feature for drug development professionals. It provides a reactive site for coupling with a vast array of amines, alcohols, or other nucleophiles to generate diverse libraries of amides and esters. This versatility is the cornerstone of structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to enhance its therapeutic properties.[12]
Experimental Protocols and Safe Handling
Safety and Handling
As with all laboratory chemicals, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid should be handled with care in a well-ventilated fume hood. Based on data for analogous benzotriazole compounds, the following hazards should be considered:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][9][13][14]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][14]
-
Avoid breathing dust; handle as a powder in a contained environment.[2][3]
-
Wash hands thoroughly after handling.[15]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
-
Sample Protocol: Amide Coupling via HATU Activation
This protocol details a standard procedure for synthesizing an amide derivative, a common next step in a drug discovery workflow. This self-validating system includes activation and coupling in a one-pot reaction, which is efficient and high-yielding.
Objective: To couple 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid with a generic primary amine (R-NH₂).
Materials:
-
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Workflow:
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: Add the primary amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation: Add HATU (1.2 eq) portion-wise to the stirring solution. The use of HATU as a coupling agent is chosen for its high efficiency and low rate of side reactions, such as epimerization in chiral substrates.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final amide.
Conclusion
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a high-value chemical intermediate poised to make a significant impact in drug discovery and materials science. Its combination of a biologically active benzotriazole core, a metabolism-blocking fluorine atom, and a versatile carboxylic acid handle makes it an ideal starting point for the synthesis of novel compounds. The synthetic and derivatization protocols outlined in this guide are robust and scalable, providing researchers with the foundational knowledge to effectively incorporate this powerful building block into their research and development programs.
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